Methyl N,N'-dicyclohexylcarbamimidate
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Overview
Description
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA is a chemical compound with the molecular formula C15H28N2O. It is known for its applications in organic synthesis and various industrial processes. This compound is characterized by its unique structure, which includes two cyclohexyl groups and a methoxy group attached to an isourea moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA can be synthesized through several methods. One common approach involves the reaction of dicyclohexylcarbodiimide (DCC) with methanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of N,N’'-DICYCLOHEXYL-O-METHYLISOUREA often involves large-scale batch processes. These processes are designed to optimize yield and minimize waste. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various urea derivatives, amines, and substituted isoureas. These products have diverse applications in organic synthesis and industrial processes .
Scientific Research Applications
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA has a wide range of applications in scientific research:
Biology: This compound is employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of N,N’'-DICYCLOHEXYL-O-METHYLISOUREA involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclohexylmethylamine: This compound has a similar structure but lacks the methoxy group.
N,N’-Diisopropyl-O-methylisourea: This compound has isopropyl groups instead of cyclohexyl groups.
Uniqueness
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA is unique due to its combination of cyclohexyl and methoxy groups, which confer specific reactivity and stability. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
6257-10-9 |
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Molecular Formula |
C14H26N2O |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
methyl N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C14H26N2O/c1-17-14(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,16) |
InChI Key |
MPDGNPFIUCLAMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC1CCCCC1)NC2CCCCC2 |
Origin of Product |
United States |
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